molecular formula C14H18BN3O2 B15051787 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No.: B15051787
M. Wt: 271.12 g/mol
InChI Key: ACCNHUPBDDHAAS-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine: is a compound that features a quinazoline core substituted with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves the borylation of a quinazoline derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated quinazoline and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Aryl Boronates: Formed through coupling reactions.

    Boronic Acids: Formed through oxidation of the boron group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine exerts its effects largely depends on the specific application. In organic synthesis, its role as a boron-containing reagent facilitates the formation of carbon-carbon bonds through coupling reactions. The boron atom in the dioxaborolane group acts as an electron-deficient center, making it reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Comparison:

Properties

Molecular Formula

C14H18BN3O2

Molecular Weight

271.12 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-17-12(16)18-11(9)7-10/h5-8H,1-4H3,(H2,16,17,18)

InChI Key

ACCNHUPBDDHAAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NC=C3C=C2)N

Origin of Product

United States

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